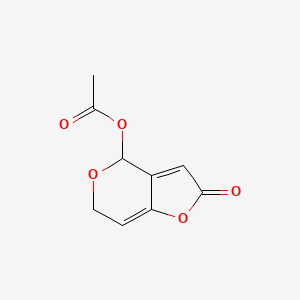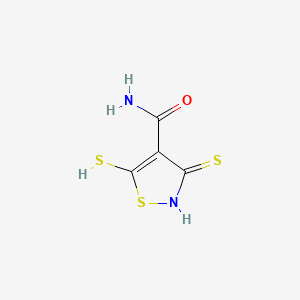
Isothiazole-4-carboxamide, 3,5-dimercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazole-4-carboxamide, 3,5-dimercapto- is a compound belonging to the isothiazole family, which is a class of five-membered sulfur heterocycles. These compounds are widely utilized in medicinal chemistry and organic synthesis due to their unique properties, including the presence of two electronegative heteroatoms in a 1,2-relationship . The compound’s structure allows for various functionalizations, making it a versatile scaffold in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isothiazole-4-carboxamide, 3,5-dimercapto- typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements . One common method is the condensation of thiohydroxylamine with appropriate carboxylic acid derivatives under controlled conditions. Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce various functional groups onto the isothiazole ring .
Industrial Production Methods: Industrial production of isothiazole derivatives often involves large-scale condensation reactions and metal-catalyzed processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Isothiazole-4-carboxamide, 3,5-dimercapto- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of isothiazole-4-carboxamide, 3,5-dimercapto- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Isothiazole-4-carboxamide, 3,5-dimercapto- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . Industrially, it is used in the production of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of isothiazole-4-carboxamide, 3,5-dimercapto- involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biological molecules, disrupting their normal function . This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Isothiazole-4-carboxamide, 3,5-dimercapto- can be compared with other similar compounds such as thiazoles and isoxazoles . While all these compounds share a five-membered ring structure, isothiazoles are unique due to the presence of both sulfur and nitrogen atoms in adjacent positions . This unique arrangement imparts distinct chemical reactivity and biological activity compared to thiazoles and isoxazoles .
List of Similar Compounds:- Thiazole
- Isoxazole
- Thiadiazole
- Oxazole
These compounds, while similar in structure, exhibit different chemical and biological properties due to variations in their heteroatom composition and ring substituents .
Eigenschaften
CAS-Nummer |
26309-62-6 |
|---|---|
Molekularformel |
C4H4N2OS3 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4N2OS3/c5-2(7)1-3(8)6-10-4(1)9/h9H,(H2,5,7)(H,6,8) |
InChI-Schlüssel |
XQCCKHXLNGUXRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SNC1=S)S)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


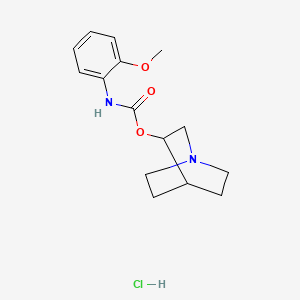
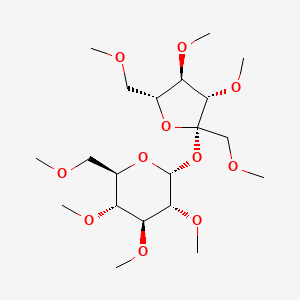
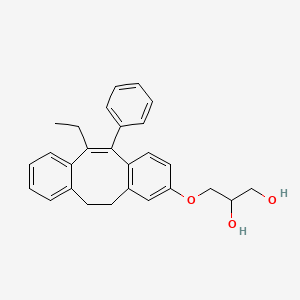
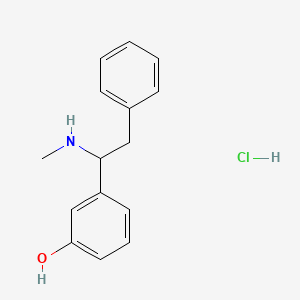

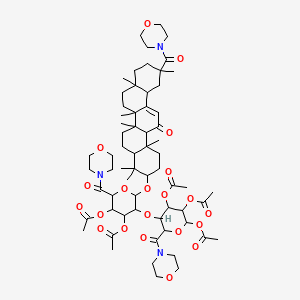
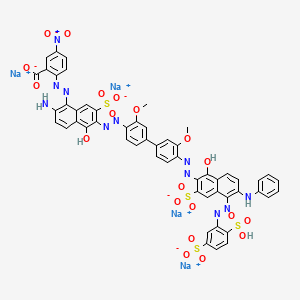
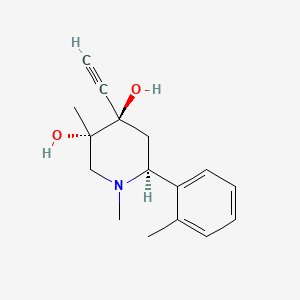




![(4S,5R,6S)-3-[6-[(2R)-3-amino-2-hydroxypropyl]-7-methylsulfanylimidazo[5,1-b][1,3]thiazol-6-ium-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15193614.png)
